molecular formula C9H8FN3O2 B12118217 Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B12118217
M. Wt: 209.18 g/mol
InChI Key: CNFGASORFJJXJR-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves a multi-step process starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .

Biological Activity

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in oncology and medicinal chemistry. This article discusses the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H8FN3O2
  • CAS Number : 1707602-46-7

Synthesis Methods

The synthesis of this compound typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other electrophiles. This method allows for significant structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its biological activity and selectivity against specific targets .

Anticancer Properties

This compound has shown promising results as an anticancer agent. It acts primarily as an inhibitor of the Pim-1 kinase, which is implicated in various cancer types due to its role in promoting cell survival and proliferation .

In a study evaluating the biological activity of pyrazolo[1,5-a]pyrimidines, it was found that compounds within this class exhibited nanomolar inhibitory activity against Pim-1. The lead compound from this series demonstrated over 98% inhibition of Pim-1 at a concentration of 1 μM .

The mechanism through which this compound exerts its effects involves the inhibition of BAD protein phosphorylation. This inhibition is crucial since BAD is a pro-apoptotic factor whose phosphorylation by Pim-1 leads to cell survival . The compound's selectivity profile indicates minimal off-target effects, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have highlighted the efficacy and selectivity of pyrazolo[1,5-a]pyrimidines:

  • Pim-1 Inhibition : A study reported that selected compounds from this class inhibited both Pim-1 and Flt-3 kinases, with a preference for Pim-1. The selectivity score calculated for one lead compound (11b) was 0.14, indicating high specificity .
  • Cell-Based Assays : In vitro assays demonstrated that compounds significantly reduced colony formation in cancer cell lines at submicromolar concentrations. This suggests that these compounds can effectively induce apoptosis in tumor cells .
  • Fluorescence Properties : The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its photophysical properties, making it useful as a fluorescent probe in biological studies. This dual functionality enhances its application in both therapeutic and diagnostic contexts .

Kinase Selectivity Profile

CompoundKinase Target% Inhibition at 1 μM
11bPim-1>98%
TRKC96%
Flt-3>95%
TRKB>90%
LCK>80%

Biological Activity Summary

Activity TypeEffectiveness
AnticancerHigh
Kinase InhibitionNanomolar
Selectivity ProfileExcellent

Properties

Molecular Formula

C9H8FN3O2

Molecular Weight

209.18 g/mol

IUPAC Name

methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C9H8FN3O2/c1-5-3-7(9(14)15-2)13-8(12-5)6(10)4-11-13/h3-4H,1-2H3

InChI Key

CNFGASORFJJXJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(=O)OC)F

Origin of Product

United States

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